(1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine
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Overview
Description
(1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine is a chiral amine compound with a unique cyclohexane structure. The compound is characterized by the presence of four methyl groups attached to the cyclohexane ring, making it highly sterically hindered. This structural feature imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine can be achieved through several synthetic routesAnother approach is the alkylation of glycine equivalents with 1,2-electrophiles, which leads to the formation of the cyclohexane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as engineered myoglobin variants, has been explored to achieve stereoselective synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various substituted cyclohexane derivatives, ketones, alcohols, and amine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
(1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of antiviral and antimicrobial agents
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine include other chiral amines and cyclohexane derivatives, such as:
- (1R,5S)-1,3,3,5-tetramethylcyclohexan-1-amine
- (1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl derivatives
Uniqueness
The uniqueness of this compound lies in its highly sterically hindered structure, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and the development of new materials with specific properties .
Properties
IUPAC Name |
(1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8-5-9(2,3)7-10(4,11)6-8/h8H,5-7,11H2,1-4H3/t8-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYNWVWYGZJUFX-SCZZXKLOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)N)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@](CC(C1)(C)C)(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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